Cas no 2172607-19-9 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a sterically hindered α,β-unsaturated carboxylic acid moiety, which can be strategically employed in constrained peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis protocols. The compound's methyl substituents enhance conformational control in peptide backbones, while the unsaturated side chain offers potential for further functionalization via Michael additions or cross-coupling reactions. This derivative is particularly valuable for introducing structural constraints or modifying peptide physicochemical properties in medicinal chemistry and bioconjugation studies. Proper handling under inert atmosphere is recommended due to the reactive carboxyl group.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid structure
2172607-19-9 structure
Product Name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid
CAS No:2172607-19-9
MF:C25H28N2O5
MW:436.500226974487
CID:6257434
PubChem ID:165583919
Update Time:2025-05-30

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid
    • EN300-1530093
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylbut-2-enoic acid
    • 2172607-19-9
    • Inchi: 1S/C25H28N2O5/c1-16(13-23(28)26-12-11-17(2)24(29)30)14-27-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-11,16,22H,12-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/b17-11+
    • InChI Key: RWXHDCOLCPEFTQ-GZTJUZNOSA-N
    • SMILES: O(C(NCC(C)CC(NC/C=C(/C(=O)O)\C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid Pricemore >>

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Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid

Comprehensive Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid (CAS No. 2172607-19-9)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid (CAS No. 2172607-19-9) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its complex structure, featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a critical intermediate in solid-phase peptide synthesis (SPPS). Researchers and biochemists frequently search for this compound due to its role in enabling efficient amino acid coupling and peptide chain elongation, particularly in the development of novel therapeutics and bioactive molecules.

The growing interest in peptide-based drugs and targeted therapies has amplified the demand for high-purity intermediates like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid. Recent advancements in cancer immunotherapy and neurodegenerative disease research have further highlighted its significance. For instance, the compound's ability to facilitate the synthesis of custom peptides aligns with the rise of personalized medicine, a trending topic in 2023. Its CAS No. 2172607-19-9 is often queried in scientific databases, underscoring its relevance in drug discovery pipelines.

From a chemical perspective, the compound's structure integrates a 2-methylbut-2-enoic acid moiety, which contributes to its stability and reactivity in aqueous environments. This feature is particularly valuable for researchers investigating prodrug formulations or bioconjugation techniques. The Fmoc group ensures selective deprotection under mild conditions, a property highly sought after in green chemistry applications. As sustainability becomes a priority in lab practices, this compound's compatibility with eco-friendly synthesis protocols has garnered attention.

Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify the purity and identity of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid. Quality control is paramount, given its use in GMP-compliant manufacturing of peptide APIs. Suppliers often highlight its compliance with USP/EP standards, addressing another frequent query among procurement specialists.

In summary, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylbut-2-enoic acid (CAS No. 2172607-19-9) bridges cutting-edge research and industrial applications. Its versatility in peptide engineering, coupled with its alignment with trends like precision medicine and sustainable chemistry, ensures its continued prominence in scientific literature and commercial catalogs.

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